2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, an imidazo[1,2-a]pyrazine core, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyaniline with an appropriate imidazo[1,2-a]pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, methyl iodide
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of signal transducer and activator of transcription 3 (STAT3) pathways
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with molecular targets such as STAT3. By inhibiting the activation of STAT3, the compound can modulate various cellular processes, including inflammation and cell proliferation. This inhibition is achieved through the binding of the compound to the STAT3 protein, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol .
Uniqueness
2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-(3-methoxyanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-15-5-3-4-14(11-15)22-20-19(23-18-12-21-8-9-24(18)20)13-6-7-16(25)17(10-13)27-2/h3-12,22,25H,1-2H3 |
InChI Key |
KWFFEYFHTVVREG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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